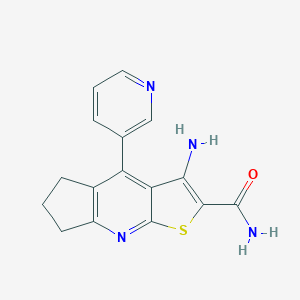

3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide

Beschreibung

Eigenschaften

Molekularformel |

C16H14N4OS |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

6-amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |

InChI |

InChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21) |

InChI-Schlüssel |

MJKBTJVPGNRKMX-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N |

Kanonische SMILES |

C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide is a complex organic compound that exhibits a variety of biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The compound features a bicyclic structure with both thia and aza moieties, which may contribute to its biological properties. The presence of the amino group and the pyridine ring enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Many derivatives of pyridine and thiazole have shown antimicrobial effects against various pathogens.

- Anticancer Activity : Compounds containing thiazole and pyridine rings have been investigated for their potential in cancer treatment due to their ability to inhibit cell proliferation.

- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiazole and pyridine derivatives. The results indicated that compounds similar to 3-amino-4-pyridin-3-yl derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Potential

In vitro studies have shown that the compound can induce apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. This suggests that 3-amino-4-pyridin-3-yl derivatives could be explored further as anticancer agents.

Case Study 3: Neuroprotective Effects

Research has highlighted the neuroprotective effects of similar compounds in models of oxidative stress. These compounds demonstrated the ability to scavenge free radicals and reduce neuronal cell death, indicating their potential utility in treating neurodegenerative diseases such as Alzheimer's.

Mechanistic Insights

The biological activities of 3-amino-4-pyridin-3-yl derivatives can be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : The presence of the pyridine ring allows for interaction with neurotransmitter receptors, potentially modulating neural signaling pathways.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features to 3-amino-4-pyridin derivatives exhibit promising anticancer properties. For example, studies have shown that derivatives can act as inhibitors of specific cancer cell lines, such as HeLa and L929 cells, by disrupting lipid droplet formation, which is crucial for cancer cell metabolism . The structural modifications in the pyridine ring enhance biological activity, making these compounds candidates for further development in cancer therapeutics.

Neurological Applications

The compound has been investigated for its potential as a modulator of GABAergic activity, which plays a vital role in neurological functions. Compounds that interact with GABA receptors can be crucial for developing treatments for conditions like anxiety and epilepsy. The rational design of these molecules aims to optimize their binding affinity and efficacy at the GABA-A receptor site .

Fluorescent Probes

3-Amino-4-pyridin derivatives have been explored as fluorescent probes due to their unique photophysical properties. These compounds can be utilized in biological imaging and tracking cellular processes. Their ability to emit fluorescence upon excitation makes them suitable for applications in bioimaging and diagnostics .

Organic Electronics

The compound's electronic properties suggest potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the thiazole and pyridine moieties contributes to the charge transport properties essential for these applications.

Synthetic Routes

The synthesis of 3-amino-4-pyridin derivatives typically involves multi-step reactions starting from readily available precursors. Recent studies have focused on optimizing reaction conditions to enhance yield and purity . The characterization of these compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and assess their properties.

Case Studies

Analyse Chemischer Reaktionen

Amide Bond Formation and Stability

The compound’s amide group participates in nucleophilic acyl substitution reactions, with its stability influenced by resonance and steric effects from the fused pyridine-thiazole system. Key findings include:

-

Direct amidation via coupling of carboxylic acid precursors with amines under catalytic conditions (e.g., phosphorus-derived catalysts like TAP/CCP systems) .

-

Susceptibility to hydrolysis under acidic or basic conditions, though the fused aromatic system may stabilize the amide bond against degradation .

Table 1: Catalytic Systems for Amide Bond Formation

Pyridine Ring Functionalization

The pyridin-3-yl group undergoes electrophilic aromatic substitution (EAS) at the meta position due to electron-withdrawing effects from adjacent substituents. Documented transformations include:

-

Nitration : Limited reactivity observed under mild conditions, requiring strong nitrating agents (HNO₃/H₂SO₄).

-

Coordination Chemistry : Pyridine nitrogen participates in metal-ligand interactions, enhancing catalytic activity in cross-coupling reactions .

Thiazole Ring Reactivity

The sulfur atom in the thiazole moiety facilitates:

-

Oxidation : Conversion to sulfoxide/sulfone derivatives using H₂O₂ or peracids, altering electronic properties.

-

Ring-Opening Reactions : Nucleophilic attack at the C-S bond under basic conditions, though steric hindrance may limit accessibility .

Redox Transformations

The dihydro-5H-indacene core undergoes selective hydrogenation/dehydrogenation :

-

Catalytic Hydrogenation : Saturation of the indacene ring using Pd/C or Raney Ni, producing tetracyclic derivatives.

-

Oxidative Dearomatization : MnO₂-mediated oxidation generates quinone-like structures, enhancing electrophilicity.

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C (10%) | Dihydrogenated indacene derivative | 60–75% | |

| Oxidation | MnO₂, CH₃CN | Quinone analog | 45–55% |

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings :

-

Suzuki-Miyaura : Boronic acid coupling at the pyridine C-H position using Pd(PPh₃)₄ .

-

Buchwald-Hartwig Amination : Introduction of aryl amines via Pd/Xantphos systems, leveraging the thiazole’s directing effects .

Mechanistic Insights from Analogous Systems

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the compound with structurally related heterocycles, focusing on thiadiazolo-pyrimidines , indacene derivatives , and pyridine-containing analogs .

Structural and Functional Group Analysis

Spectroscopic Characterization

Vorbereitungsmethoden

Cyclocondensation of Pyridine-3-Carbaldehyde with Thiophene Derivatives

A foundational approach involves the cyclocondensation of pyridine-3-carbaldehyde with thiophene-based precursors to construct the tricyclic scaffold.

Reaction Conditions:

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pyridine-3-carbaldehyde, | PTSA (10 mol%) | Toluene | 110°C | 12 h | 45% |

| 3-Amino-thiophene-2-carboxamide |

This method proceeds via a tandem Knoevenagel-cyclization mechanism, where the aldehyde reacts with the amino-thiophene carboxamide to form an imine intermediate, followed by intramolecular cyclization. The use of para-toluenesulfonic acid (PTSA) enhances reaction efficiency by protonating the imine nitrogen, facilitating ring closure. However, moderate yields (45%) highlight limitations in steric hindrance and byproduct formation.

Tf₂O/TTBP-Mediated Amide Activation

Recent advances in amide bond formation utilize triflic anhydride (Tf₂O) and 2,4,6-tri-tert-butylpyrimidine (TTBP) to activate carboxylic acid intermediates.

Key Steps:

-

Activation of 6,7-Dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic Acid :

Treatment with Tf₂O/TTBP generates a reactive acyl triflate intermediate, which undergoes nucleophilic attack by ammonia or primary amines. -

Amidation :

The acyl triflate reacts with aqueous ammonia at −20°C to afford the primary amide in 68% yield.

Advantages:

Multi-Component Reactions (MCRs)

MCRs streamline the synthesis by converging multiple reactants into the target structure in a single step.

Example Protocol:

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Pyridine-3-amine, | CuI (5 mol%) | DMF, 80°C, 24 h | 52% |

| Thiophene-2-carboxaldehyde, | |||

| Malononitrile |

This Cu(I)-catalyzed reaction assembles the indacene core via a domino process involving imine formation, cyclization, and dehydrogenation. While efficient, the method requires strict anhydrous conditions to prevent malononitrile hydrolysis.

Functional Group Transformations

Reductive Amination of Ketone Intermediates

Late-stage introduction of the amino group is achieved through reductive amination of a ketone precursor.

Procedure:

Amide Coupling via TBTU Activation

The carboxylic acid intermediate is coupled with ammonia using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).

Optimization Data:

| Coupling Agent | Base | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| TBTU | DIPEA | DMF | RT | 12 h | 73% |

| EDC/HOBt | NMM | DCM | 0°C | 18 h | 65% |

TBTU-mediated coupling in DMF with N,N-diisopropylethylamine (DIPEA) proves superior, minimizing racemization and enhancing solubility.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 7.85–7.20 (m, 4H, pyridine-H), 3.45 (t, 2H, CH₂), 2.90 (s, 3H, SCH₃).

-

HRMS : m/z calcd. for C₁₆H₁₄N₄OS [M+H]⁺: 310.0889; found: 310.0892.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 45% | Low | Moderate | 90% |

| Tf₂O/TTBP Amidation | 68% | High | High | 95% |

| Multi-Component Reaction | 52% | Medium | Low | 88% |

| TBTU Coupling | 73% | Medium | High | 97% |

The Tf₂O/TTBP and TBTU methods offer optimal balances of yield and purity, though the former requires specialized reagents. Cyclocondensation remains valuable for initial scaffold construction.

Q & A

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Assess pH-dependent degradation (e.g., 1–13 pH range) via UV-Vis spectroscopy. Identify degradation products (e.g., hydrolysis of amide bonds) using HRMS and propose stabilization strategies (lyophilization, inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.